An In-depth Technical Guide to 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This document outlines the chemical properties, a detailed synthesis protocol, and analytical characterization methods for this specific methoxy-substituted pyrazolone. Furthermore, it explores the potential therapeutic applications by examining the known biological activities of structurally related compounds, thereby providing a roadmap for future research and drug development endeavors.
Introduction: The Significance of the Pyrazolone Core
The pyrazolone ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a ketone group. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] The first pyrazolone-based drug, antipyrine (phenazone), was introduced in the 1880s, and since then, a plethora of derivatives have been developed with a wide range of therapeutic applications.[1]
Pyrazolone derivatives are well-recognized for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2] Beyond their anti-inflammatory effects, pyrazolone-containing molecules have been investigated for their antimicrobial, anticancer, anticonvulsant, and antiviral activities.[4][5] The versatility of the pyrazolone core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.
This guide focuses on a specific derivative, 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one, which incorporates a methoxy-substituted phenyl ring. The methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. Understanding the synthesis and biological profile of this compound is crucial for unlocking its full therapeutic potential.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one is fundamental for its application in research and drug development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₂ | [6] |
| Molecular Weight | 190.199 g/mol | [6] |
| CAS Number | 886494-11-7 | [6] |
| Appearance | Solid (predicted) | |
| Density | ~1.3 g/cm³ | [6] |
2.1. Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, typically as multiplets in the downfield region. The methoxy group protons will appear as a sharp singlet, and the methylene protons of the pyrazolone ring will also present as a singlet.[6]
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¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the pyrazolone ring is expected to resonate at a downfield chemical shift. The carbons of the methoxyphenyl group will appear in the aromatic region, with the carbon attached to the methoxy group showing a characteristic shift. The methoxy carbon itself will produce a distinct signal, as will the methylene carbon of the pyrazolone ring.[6]
2.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 191.0764.
Synthesis of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
The most common and efficient method for the synthesis of 5-substituted pyrazol-3-ones is the cyclocondensation reaction of a β-ketoester with hydrazine hydrate.[6] This reaction, a variation of the Knorr pyrazole synthesis, provides a straightforward route to the desired heterocyclic core.
Caption: Synthetic pathway for 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one.
3.1. Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of analogous pyrazolone derivatives.
Step 1: Synthesis of Ethyl 3-methoxybenzoylacetate (β-ketoester)
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To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl 3-methoxybenzoate.
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Slowly add an equimolar amount of ethyl acetate to the reaction mixture at room temperature with vigorous stirring.
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The reaction mixture is stirred for several hours until the completion of the Claisen condensation, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess base.
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The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketoester.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
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Dissolve the purified ethyl 3-methoxybenzoylacetate in a suitable solvent, such as absolute ethanol, in a round-bottom flask.
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Add an equimolar amount of hydrazine hydrate to the solution.
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The reaction mixture is refluxed for several hours. The progress of the cyclocondensation reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one.
Potential Therapeutic Applications and Future Directions
While direct biological studies on 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one are limited in the currently available literature, the extensive research on structurally similar pyrazolone derivatives provides a strong rationale for its potential therapeutic applications.
4.1. Anti-inflammatory and Analgesic Activity
The pyrazolone scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[2] The anti-inflammatory and analgesic effects of these compounds are primarily attributed to their ability to inhibit COX enzymes.[2] Given this well-established structure-activity relationship, it is highly probable that 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one will exhibit similar properties. Further investigation into its COX-1 and COX-2 inhibitory activity is a logical next step.
4.2. Anticancer Potential
Numerous pyrazolone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][5] The presence of the methoxyphenyl group may enhance the anticancer potential of the molecule. For instance, derivatives of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one have shown promising in vitro anti-tumor activities.[7] Therefore, evaluating the cytotoxicity of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one against a panel of cancer cell lines is a promising avenue for research.
Caption: Potential biological activities of the pyrazolone scaffold.
4.3. Antimicrobial Activity
The pyrazolone nucleus is also a feature in compounds with antimicrobial properties.[4] The global challenge of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Screening 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one against a range of bacterial and fungal pathogens could reveal novel therapeutic leads.
Conclusion
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structural similarity to a wide range of biologically active compounds suggests a high probability of therapeutic relevance. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications. Further in-depth biological evaluation is warranted to fully elucidate its pharmacological profile and to pave the way for the development of novel therapeutics based on this promising scaffold.
References
-
Levy, G. Pyrazolone derivatives. PubMed. Accessed March 7, 2024. [Link]
-
Pyrazolone – Knowledge and References. Taylor & Francis. Accessed March 7, 2024. [Link]
-
Pyrazolone. Wikipedia. Accessed March 7, 2024. [Link]
-
Abdel-Wahab, B. F., et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health. Accessed March 7, 2024. [Link]
-
El-Sayed, M. A., et al. Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. Accessed March 7, 2024. [Link]
-
Fathy, U., et al. Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Accessed March 7, 2024. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one|CAS 886494-11-7 [benchchem.com]
- 7. mdpi.com [mdpi.com]
